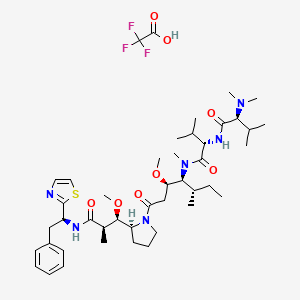Dolastatin 10 trifluoroacetate
CAS No.: 2342568-65-2
Cat. No.: VC4570218
Molecular Formula: C44H69F3N6O8S
Molecular Weight: 899.13
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2342568-65-2 |
|---|---|
| Molecular Formula | C44H69F3N6O8S |
| Molecular Weight | 899.13 |
| IUPAC Name | (2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-N-[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-N,3-dimethylbutanamide;2,2,2-trifluoroacetic acid |
| Standard InChI | InChI=1S/C42H68N6O6S.C2HF3O2/c1-13-28(6)37(47(10)42(52)35(26(2)3)45-40(51)36(27(4)5)46(8)9)33(53-11)25-34(49)48-22-17-20-32(48)38(54-12)29(7)39(50)44-31(41-43-21-23-55-41)24-30-18-15-14-16-19-30;3-2(4,5)1(6)7/h14-16,18-19,21,23,26-29,31-33,35-38H,13,17,20,22,24-25H2,1-12H3,(H,44,50)(H,45,51);(H,6,7)/t28-,29+,31-,32-,33+,35-,36-,37-,38+;/m0./s1 |
| Standard InChI Key | AEMLXRTXOFUMAI-WUBDFCFDSA-N |
| SMILES | CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C.C(=O)(C(F)(F)F)O |
Introduction
Chemical Structure and Physicochemical Properties
Dolastatin 10 trifluoroacetate (CAS No. 2342568-65-2) is a trifluoroacetate salt form of dolastatin 10, characterized by the molecular formula C<sub>42</sub>H<sub>68</sub>N<sub>6</sub>O<sub>6</sub>S·CF<sub>3</sub>CO<sub>2</sub>H and a molecular weight of 899.11 g/mol . The compound features a linear pentapeptide backbone comprising four nonstandard amino acids—dolavaline (Dov), valine (Val), dolaisoleuine (Dil), and dolaproine (Dap)—and a C-terminal dolaphenine (Doe) moiety . The trifluoroacetate counterion enhances solubility in polar solvents such as dimethyl sulfoxide (DMSO), making it suitable for experimental applications .
Table 1: Key Chemical and Physical Properties
The canonical SMILES notation for dolastatin 10 trifluoroacetate highlights its complex stereochemistry, including nine asymmetric centers critical for its biological activity . The presence of a thiazole ring in the dolaphenine subunit facilitates interactions with β-tubulin, while the trifluoroacetate group stabilizes the peptide structure .
Mechanism of Action: Tubulin Interaction and Cytotoxic Effects
Dolastatin 10 trifluoroacetate exerts its antitumor effects primarily through noncompetitive inhibition of vincristine binding to β-tubulin (K<sub>i</sub> = 1.4 µM) . By targeting the vinca alkaloid binding domain, it disrupts microtubule assembly, suppresses tubulin-dependent GTP hydrolysis, and induces apoptosis through mitotic arrest .
Tubulin Polymerization Inhibition
In vitro studies demonstrate that dolastatin 10 trifluoroacetate inhibits tubulin polymerization with an IC<sub>50</sub> of 1.2 µM, comparable to vincristine but with a distinct binding profile . Unlike taxanes, which stabilize microtubules, dolastatin 10 promotes depolymerization, leading to collapsed mitotic spindles and G<sub>2</sub>/M phase arrest .
β-Tubulin Binding and Covalent Modifications
Structural analyses reveal that the thiazole moiety of dolaphenine forms a covalent bond with cysteine residues (e.g., Cys-12) on β-tubulin, sterically hindering GTP exchange and vinca alkaloid binding . This interaction is noncompetitive, allowing dolastatin 10 to synergize with other microtubule-targeting agents in combinatorial therapies .
Preclinical Biological Activity
Dolastatin 10 trifluoroacetate exhibits broad-spectrum cytotoxicity against hematologic and solid tumors, with IC<sub>50</sub> values ranging from 0.1 nM to 10 nM in cell lines such as OVCAR-3 (ovarian cancer) and NSCLC (non-small cell lung cancer) .
Table 2: In Vitro Cytotoxicity Across Tumor Cell Lines
| Cell Line | Cancer Type | IC<sub>50</sub> (nM) | Source |
|---|---|---|---|
| L1210 Leukemia | Hematologic | 0.03 | |
| NCI-H69 | Small Cell Lung Cancer | 0.059 | |
| DU-145 | Prostate Cancer | 0.5 | |
| MDA-MB-231 | Breast Cancer | 1.2 |
Antilymphoma Activity
In diffuse large B-cell lymphoma (DLBCL) models, dolastatin 10 trifluoroacetate induced apoptosis at concentrations as low as 500 pg/mL, outperforming vincristine by three orders of magnitude . Mechanistic studies attribute this potency to the compound’s ability to bypass P-glycoprotein-mediated drug efflux, a common resistance mechanism in hematologic malignancies .
Clinical Trials and Toxicity Challenges
Despite preclinical promise, phase I/II trials of dolastatin 10 trifluoroacetate revealed dose-limiting toxicities, primarily neutropenia and peripheral neuropathy, at maximum tolerated doses (MTDs) of 300–400 µg/m<sup>2</sup> .
Phase II Outcomes in Solid Tumors
-
Ovarian Cancer: Partial responses were observed in 12% of platinum-sensitive patients, but progression-free survival remained unchanged .
-
Prostate Cancer: Minimal clinical activity was noted, with <5% of patients achieving stable disease .
-
Soft Tissue Sarcoma: No objective responses were recorded, and one treatment-related death occurred due to respiratory failure .
Pharmacokinetics and Metabolism
Dolastatin 10 trifluoroacetate follows a triexponential pharmacokinetic profile, with distribution half-lives (t<sub>1/2α</sub>, t<sub>1/2β</sub>, t<sub>1/2γ</sub>) of 0.087 h, 0.69 h, and 8.0 h, respectively . Plasma clearance is slow (t<sub>1/2z</sub> = 5.3 h), correlating with prolonged hematologic toxicity .
Synthesis and Structural Analog Development
The synthesis of dolastatin 10 trifluoroacetate involves solid-phase peptide synthesis (SPPS) using Fmoc chemistry, followed by trifluoroacetate salt formation . Key steps include:
-
Resin Loading: Attachment of the C-terminal dolaphenine to 2-chlorotrityl chloride resin .
-
Peptide Elongation: Sequential coupling of Dap, Dil, Val, and Dov subunits using HATU/DIEA activation .
-
Cleavage and Purification: TFA-mediated cleavage yields the crude peptide, which is purified via reverse-phase HPLC .
Azide-Functionalized Analogs
Modification of the P4 dolaproine subunit with azide groups (e.g., compound 23a) enhanced cytotoxicity (GI<sub>50</sub> = 0.057 nM) compared to monomethyl auristatin E (MMAE, GI<sub>50</sub> = 0.89 nM) . These analogs are being evaluated as ADC payloads due to improved hydrophilicity and reduced aggregation .
Dolastatinol: A Hydroxyl-Methylene Derivative
Dolastatinol, a C-terminus-modified analog, retains the parent compound’s tubulin inhibition (IC<sub>50</sub> = 0.3 nM) while exhibiting lower off-target toxicity in xenograft models . Its synthesis employs a pH-sensitive self-immolative linker, enabling controlled release in tumor microenvironments .
Applications in Antibody-Drug Conjugates (ADCs)
Dolastatin 10 trifluoroacetate derivatives, notably monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF), are integral components of FDA-approved ADCs like brentuximab vedotin . These conjugates leverage tumor-specific antibodies (e.g., anti-CD30) to deliver auristatins directly to malignant cells, reducing systemic exposure .
Clinical ADC Successes
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume